![molecular formula C15H21N5O B5696505 N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a spirocyclic compound that contains a triazaspiro ring system, which gives it a distinctive structure.
作用機序
MTSET modifies cysteine residues in proteins through the formation of a disulfide bond. This modification can have a range of effects on protein function, including changes in protein conformation, activity, and stability. MTSET has been shown to be a reversible inhibitor of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been shown to modulate the activity of enzymes, such as the protein kinase C (PKC) family.
Biochemical and Physiological Effects:
MTSET has been shown to have a range of biochemical and physiological effects, depending on the protein target. In ion channels, MTSET can cause reversible inhibition or activation, depending on the channel type and location of the modified cysteine residue. In enzymes, MTSET can modulate activity by altering protein conformation or by blocking substrate binding. The effects of MTSET on protein-protein interactions are less well understood, but it has been suggested that it can disrupt disulfide bonds that are critical for protein complex formation.
実験室実験の利点と制限
One of the main advantages of MTSET is its specificity for cysteine residues. This allows researchers to selectively modify a single amino acid in a protein of interest, without affecting other residues. MTSET is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of MTSET is its potential for off-target effects. The modification of cysteine residues can have unintended consequences on protein function, and it is important to carefully validate the effects of MTSET on the protein of interest.
将来の方向性
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can target other amino acid residues, such as histidine or lysine. Another direction is the use of MTSET in conjunction with other research tools, such as site-directed mutagenesis or X-ray crystallography, to gain a better understanding of protein structure and function. Finally, the use of MTSET in drug discovery and development is an area of active research, as it has the potential to identify new targets for therapeutic intervention.
合成法
MTSET can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with 1,3,5-triazaspiro[5.5]undecane-4,6-dione. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the spirocyclic ring system. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
MTSET has been extensively studied for its potential use as a research tool in the field of biochemistry. It is commonly used as a sulfhydryl-specific reagent to modify cysteine residues in proteins. MTSET has been shown to be a useful tool for studying the structure and function of ion channels, enzymes, and receptors. It has also been used to investigate the role of cysteine residues in protein-protein interactions.
特性
IUPAC Name |
4-N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-21-12-7-5-6-11(10-12)17-14-18-13(16)19-15(20-14)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHIDWHBMAEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



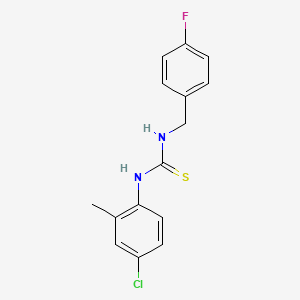
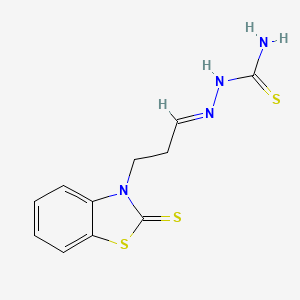

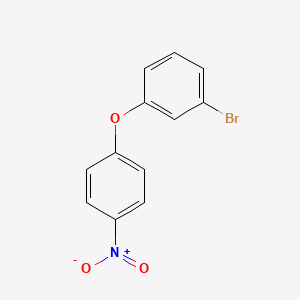
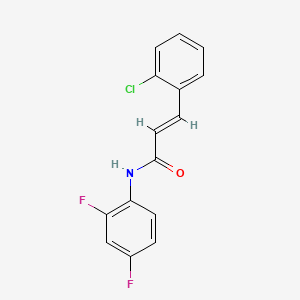
![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
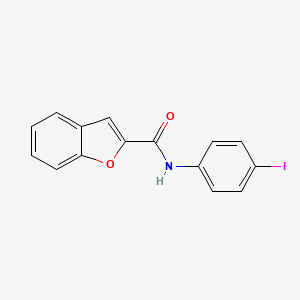
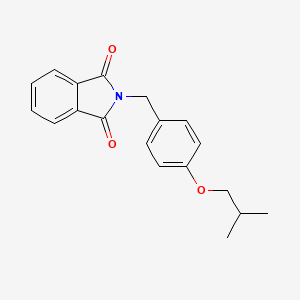

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)